molecular formula C18H14N2O5 B7698354 (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate CAS No. 714942-32-2

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate

Cat. No.: B7698354
CAS No.: 714942-32-2
M. Wt: 338.3 g/mol
InChI Key: SGNIMMBRNBODQY-UHFFFAOYSA-N
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Description

The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” is a complex organic molecule. It is a derivative of 8-hydroxyquinoline, which is a heterocyclic compound . The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .


Synthesis Analysis

The synthesis of “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” could involve several steps. One possible method could be the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . Another possible method could be the Fischer Esterification of 3-nitrobenzoic acid to produce Methyl 3-Nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” is complex. It contains multiple bonds, including aromatic bonds and ester bonds . The compound also contains several functional groups, including aromatic hydroxyls and ethers .


Chemical Reactions Analysis

The chemical reactions involving “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” could be complex and varied. For example, nitration is a common reaction involving this compound . This reaction involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .

Future Directions

The future directions for research on “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” could include further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of 8-hydroxyquinoline derivatives , this compound could have potential uses in various fields, including medicinal chemistry and health sciences.

Properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-11-4-2-5-12-8-14(17(21)19-16(11)12)10-25-18(22)13-6-3-7-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNIMMBRNBODQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320000
Record name (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714942-32-2
Record name (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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